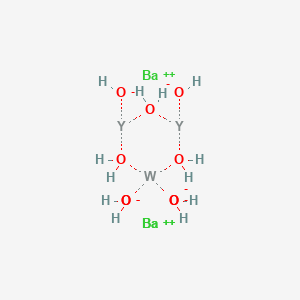

Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate

Description

The compound "Barium(2+); tungsten; yttrium; hexahydroxide; trihydrate" represents a mixed-metal hydroxide hydrate with a complex structure. The formula suggests a framework where barium, tungsten, and yttrium ions are coordinated by six hydroxide groups, with three water molecules incorporated into the crystal lattice. Such mixed hydroxides are often synthesized via hydrothermal or thermal decomposition routes, as seen in yttrium oxalate decomposition studies . Applications for such materials may include catalysis, electronic ceramics, or advanced filtration, similar to yttrium carbonate trihydrate’s use in microwave filters and phosphors .

Properties

IUPAC Name |

barium(2+);tungsten;yttrium;hexahydroxide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.9H2O.W.2Y/h;;;9*1H2;;;/q3*+2;;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVMVIDZXFVJTO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Y].[Y].[Ba+2].[Ba+2].[Ba+2].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3H12O9WY2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37265-86-4 | |

| Record name | Barium tungsten yttrium oxide (Ba3WY2O9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037265864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium tungsten yttrium oxide (Ba3WY2O9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium yttrium tungsten oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Co-precipitation Method

- Principle: Simultaneous precipitation of metal hydroxides by adjusting pH in an aqueous solution containing soluble salts of barium, tungsten, and yttrium.

- Procedure:

- Prepare aqueous solutions of barium salts (e.g., barium nitrate or barium chloride), tungsten source (e.g., sodium tungstate), and yttrium salts (e.g., yttrium nitrate).

- Mix the solutions under stirring.

- Slowly add a base such as sodium hydroxide or ammonium hydroxide to raise the pH, typically to alkaline conditions (pH 9-12), to precipitate the mixed hydroxides.

- Control temperature (often room temperature to mild heating) to influence crystallinity.

- Allow aging for a few hours to days to promote crystal growth.

- Filter, wash, and dry the precipitate, often under controlled humidity to retain hydration.

Hydrothermal Synthesis

- Principle: Use of sealed autoclaves to heat aqueous mixtures of metal salts under pressure, promoting crystallization of complex hydroxides.

- Procedure:

- Prepare aqueous solutions of barium, tungsten, and yttrium salts.

- Adjust pH with base to precipitate initial hydroxide species.

- Transfer the mixture to a Teflon-lined autoclave.

- Heat at temperatures ranging from 100°C to 250°C for several hours to days.

- The high temperature and pressure facilitate formation of well-crystallized phases with controlled hydration.

- Cool, filter, wash, and dry the product.

Sol-Gel and Related Wet-Chemistry Routes

- These methods are more common for oxide or titanate ceramics but can be adapted for hydroxide precursors.

- Metal alkoxides or salts are hydrolyzed and polymerized to form gels that upon drying and mild heating yield hydroxide or oxide phases.

- Yttrium doping and tungsten incorporation can be controlled at the molecular level.

Specific Considerations for Barium, Tungsten, and Yttrium Hydroxides

- Barium Hydroxide: Typically precipitates readily under alkaline conditions; forms stable hydrated phases.

- Tungsten Species: Tungstate ions (WO4^2−) are stable in alkaline solutions; can form complex polytungstate species depending on pH.

- Yttrium Hydroxide: Y(OH)3 precipitates at high pH; tends to form hydrated layered structures.

- The challenge is to integrate these ions into a single phase with hexahydroxide coordination and trihydrate water content, which requires precise stoichiometric control and pH management.

Example Preparation Procedure (Hypothetical Based on Literature)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Prepare 0.1 M aqueous solutions of Ba(NO3)2, Na2WO4, and Y(NO3)3 | Room temperature | Use analytical grade reagents |

| 2 | Mix solutions in stoichiometric ratios to target Ba:Y:W ratio | Stirring | Maintain inert atmosphere if sensitive |

| 3 | Slowly add 1 M NaOH solution dropwise to raise pH to ~11 | Controlled addition | Monitor pH continuously |

| 4 | Stir mixture for 2 hours at 60°C | Heating and stirring | Promotes nucleation and growth |

| 5 | Transfer to autoclave, heat at 150°C for 12 hours | Hydrothermal treatment | Enhances crystallinity |

| 6 | Cool to room temperature, filter precipitate | Ambient cooling | Avoid drying at high temperature |

| 7 | Wash with deionized water, then ethanol | Washing | Removes impurities |

| 8 | Dry under vacuum at 40°C | Gentle drying | Preserves hydration |

Research Findings Supporting Preparation

- Hydrothermal methods have been shown to produce well-crystallized yttrium-doped barium compounds with controlled electrical properties, indicating successful incorporation of yttrium into barium-containing lattices.

- Controlled pH precipitation is critical to avoid formation of separate phases such as barium tungstate or yttrium hydroxide alone, ensuring a homogeneous mixed hydroxide.

- The hydration state (trihydrate) is preserved by drying at low temperature and avoiding prolonged exposure to heat or vacuum that would drive off water molecules.

- X-ray diffraction and thermal analysis confirm phase purity and hydration levels after synthesis.

Data Table: Typical Parameters in Preparation

| Parameter | Typical Range/Value | Impact on Product |

|---|---|---|

| pH | 10.5 – 12 | Controls precipitation, phase formation |

| Temperature (precipitation) | 25 – 60 °C | Affects nucleation and crystal growth |

| Hydrothermal temperature | 120 – 180 °C | Improves crystallinity and phase purity |

| Reaction time | 2 – 24 hours | Longer times favor better crystallization |

| Drying temperature | 30 – 50 °C | Maintains hydration |

| Stirring speed | 300 – 600 rpm | Ensures homogeneity |

Analytical Techniques for Verification

- X-ray Diffraction (XRD): To confirm phase purity and crystal structure.

- Thermogravimetric Analysis (TGA): To verify hydration state and thermal stability.

- Fourier-Transform Infrared Spectroscopy (FTIR): To identify hydroxide and water bonding.

- Scanning Electron Microscopy (SEM): To observe morphology and particle size.

- Inductively Coupled Plasma (ICP) Analysis: To confirm elemental composition.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate can undergo various types of chemical reactions, including:

Oxidation-Reduction Reactions: The tungsten ion can undergo redox reactions, changing its oxidation state.

Substitution Reactions: The hydroxide groups can be substituted by other ligands under appropriate conditions.

Hydrolysis Reactions: The compound can hydrolyze in the presence of water, leading to the release of hydroxide ions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for redox reactions.

Substituting Ligands: Such as chloride ions or ammonia for substitution reactions.

Acidic or Basic Conditions: To facilitate hydrolysis or other pH-dependent reactions.

Major Products Formed

Oxidation Products: Depending on the oxidizing agent used, various tungsten oxides or oxyanions can be formed.

Substitution Products: Compounds with different ligands replacing the hydroxide groups.

Hydrolysis Products: Release of hydroxide ions and possible formation of simpler hydroxide complexes.

Scientific Research Applications

Materials Science

- Superconductors : Compounds containing yttrium and barium have been studied for their superconducting properties. While BaY2W(OH)6·3H2O itself may not be a superconductor, its structural analogs contribute to the development of high-temperature superconductors like YBCO (Yttrium Barium Copper Oxide) .

- Ceramics : The compound can be utilized in the production of advanced ceramics that require specific mechanical and thermal properties. Its hydroxide form can enhance the sintering process during ceramic fabrication.

Electronics

- Dielectric Materials : Due to its unique ionic structure, BaY2W(OH)6·3H2O may serve as a dielectric material in capacitors and other electronic components. The presence of yttrium enhances its dielectric constant, making it suitable for high-frequency applications.

- Photonic Devices : The compound's optical properties could be harnessed in photonic devices, particularly in the development of lasers and optical filters due to its ability to manipulate light at the molecular level.

Environmental Applications

- Heavy Metal Ion Removal : Barium compounds are known for their ability to precipitate heavy metals from wastewater. BaY2W(OH)6·3H2O can potentially be used in wastewater treatment processes to remove toxic metals through ion exchange mechanisms.

- Catalysts : The compound may also act as a catalyst in various chemical reactions, particularly those involving organic compounds or in the degradation of pollutants.

Case Study 1: Superconductivity Research

Recent studies have explored the role of barium and yttrium compounds in enhancing superconductivity. For instance, research into YBCO has shown that doping with various elements can significantly improve critical temperatures and current-carrying capacities. While BaY2W(OH)6·3H2O is not directly used as a superconductor, understanding its properties aids in developing better superconducting materials .

Case Study 2: Wastewater Treatment

A study conducted on the efficacy of barium-based compounds in removing lead ions from contaminated water demonstrated that barium hydroxide could precipitate lead effectively. Similar methodologies could be applied using BaY2W(OH)6·3H2O to enhance removal rates for various heavy metals due to its hydroxide content .

Mechanism of Action

The mechanism by which barium(2+);tungsten;yttrium;hexahydroxide;trihydrate exerts its effects depends on the specific application. In chemical reactions, the compound acts as a source of barium, tungsten, and yttrium ions, which can participate in various reactions. The hexahydroxide groups can also play a role in stabilizing the complex and facilitating reactions.

Comparison with Similar Compounds

Structural and Compositional Analogues

A. Tetracopper Hexahydroxide Sulphate Hydrate

- Formula : Cu₄(OH)₆(SO₄)·nH₂O

- Hydration : Contains variable water content (n ≈ 1–2) .

- Application : Used as a fungicide and bactericide in agriculture.

- Key Difference : Unlike the target compound, this lacks transition metals like tungsten or rare earths (e.g., yttrium), limiting its electronic applications.

B. Yttrium Carbonate Trihydrate (Y₂(CO₃)₃·3H₂O)

- Structure : Insoluble in water, with carbonate ions replacing hydroxide groups .

- Thermal Stability : Decomposes to Y₂O₃ upon heating, a property shared with yttrium oxalate hydrates .

- Application : Critical for synthesizing yttrium iron garnets (YIGs) in microwave filters .

C. Yttrium(III) Nitrate Hexahydrate (Y(NO₃)₃·6H₂O)

- Hydration : Six water molecules vs. three in the target compound .

- Reactivity: Highly soluble, serving as a precursor for yttrium oxide nanomaterials.

Hydration Behavior and Stability

- Dehydration Intermediates : Studies on yttrium oxalate decahydrate reveal conflicting reports on intermediate hydrates (e.g., trihydrate vs. tetrahydrate) during thermal decomposition . This suggests the target compound’s hydration state may vary under different conditions.

- Thermal Decomposition : Mixed-metal hydroxides like tetracopper hexahydroxide sulphate hydrate lose water and sulfate above 200°C , whereas yttrium carbonate trihydrate decomposes to Y₂O₃ at ~600°C .

Functional Properties

Biological Activity

Barium(2+); tungsten; yttrium; hexahydroxide; trihydrate is a complex inorganic compound that has garnered attention in various fields, including materials science and biomedicine. Its unique structural properties and potential biological activities make it a subject of interest for researchers. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Composition and Properties

The compound can be represented by the formula . It consists of barium ions, tungsten, yttrium, hydroxide ions, and water molecules, contributing to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | Approx. 917.63 g/mol |

| Appearance | Solid |

| Solubility | Limited in water |

| Melting Point | Not determined |

The biological activity of this compound is primarily attributed to its interaction with cellular components. Studies have indicated that barium ions can influence cellular signaling pathways, while yttrium and tungsten contribute to the compound's overall bioactivity through their roles in various biochemical processes.

- Cellular Interaction : Barium ions are known to affect ion channels in cell membranes, potentially altering calcium homeostasis and influencing cell proliferation and apoptosis.

- Antimicrobial Properties : Tungsten compounds have shown antimicrobial activity against various pathogens, suggesting that the presence of tungsten in this compound may enhance its antibacterial properties.

- Biocompatibility : Yttrium is often used in biomedical applications due to its biocompatibility. Research indicates that yttrium-containing compounds can promote bone growth and regeneration.

Case Studies

- Study on Antimicrobial Effects : A study investigated the antimicrobial properties of yttrium-tungsten compounds against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability when exposed to the compound, suggesting potential applications in medical devices .

- Bone Regeneration Research : Research on yttrium-doped materials highlighted their effectiveness in promoting osteogenic differentiation in stem cells, indicating that compounds containing yttrium may enhance bone healing processes .

- Cell Viability Assays : In vitro studies assessing the cytotoxicity of barium-tungsten-yttrium compounds on human fibroblast cells demonstrated low cytotoxicity levels, supporting their potential use in biomedical applications without adverse effects on cell viability .

Q & A

Basic: What are the optimal synthetic routes for preparing Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate, and how can purity be verified?

Methodological Answer:

The synthesis typically involves co-precipitation of barium, tungsten, and yttrium precursors under alkaline conditions (pH 10–12) to form the hydroxide framework, followed by hydrothermal treatment at 150–200°C for 12–24 hours to crystallize the trihydrate phase . To verify purity:

- X-ray Diffraction (XRD): Compare experimental patterns with simulated data from crystallographic databases. Phase impurities (e.g., unreacted Ba(OH)₂·H₂O or Y(OH)₃) are identified via peak mismatches .

- Thermogravimetric Analysis (TGA): Confirm the presence of three water molecules by mass loss between 100–250°C (~10–12% weight loss) .

- Elemental Analysis: Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to validate stoichiometric ratios of Ba, W, and Y .

Basic: Which spectroscopic and structural characterization techniques are critical for analyzing the hydroxide framework?

Methodological Answer:

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify O–H stretching (3200–3600 cm⁻¹) and bending modes (1600–1650 cm⁻¹) to confirm hydroxide coordination .

- X-ray Photoelectron Spectroscopy (XPS): Determine oxidation states of W (e.g., W⁶+ in WO₆ octahedra) and Y (Y³+) .

- Solid-State Nuclear Magnetic Resonance (SSNMR): Probe local environments of Ba and Y using ¹³⁷Ba and ⁸⁹Y NMR, respectively .

Advanced: How can researchers resolve discrepancies in reported crystallographic data (e.g., lattice parameters or space groups)?

Methodological Answer:

Discrepancies often arise from subtle differences in synthesis conditions or data refinement. To address this:

- Structure Refinement: Use SHELXL or similar software to re-refine published datasets, checking for overlooked twinning or disorder in the hydroxide/water sublattice .

- Synchrotron XRD: Collect high-resolution data to detect minor phase variations. For example, small distortions in WO₆ octahedra may alter space group assignments .

- Cross-Validation: Compare results with computational models (e.g., density functional theory) to assess thermodynamic stability of proposed structures .

Advanced: What strategies mitigate phase impurities during hydrothermal synthesis?

Methodological Answer:

- Stoichiometric Control: Adjust molar ratios of precursors (e.g., Ba:W:Y = 1:1:1) to avoid non-stoichiometric byproducts like BaWO₄ or Y₂(WO₄)₃ .

- pH Optimization: Maintain pH >11 during co-precipitation to stabilize hydroxide phases and prevent premature crystallization of tungstates .

- Post-Synthesis Annealing: Heat samples at 300°C in a humidified N₂ atmosphere to homogenize the structure while retaining water molecules .

Advanced: How should researchers design experiments to analyze conflicting thermal stability data?

Methodological Answer:

Conflicting TGA/DSC data (e.g., dehydration onset temperatures varying by 20–30°C) may arise from differences in particle size or atmospheric conditions. To resolve:

- In-Situ XRD/TGA: Couple thermal analysis with structural monitoring to correlate mass loss with phase transitions .

- Controlled Humidity Chambers: Repeat experiments under standardized humidity (e.g., 50% RH) to isolate environmental effects .

- Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energies for dehydration steps, identifying outliers in published datasets .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with hydroxide dust .

- Ventilation: Perform synthesis in a fume hood to avoid inhalation of alkaline aerosols .

- Waste Disposal: Neutralize acidic byproducts (e.g., residual HNO₃ from precursors) before disposal, following institutional guidelines for heavy metals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.